4-(Phosphonodifluoromethyl)-L-phenylalanine

PTP1B inhibition phosphatase inhibitor insulin signaling

Researchers requiring sub-µM PTP1B inhibition face a critical performance gap with unfluorinated analogs. F2Pmp (CAS 188642-79-7) is a non-hydrolyzable phosphotyrosine mimetic that resolves this gap by providing a 1000-fold potency advantage over Pmp. Key data for procurement: - PTP1B Ki: 0.2 µM in EGFR-derived hexapeptide scaffolds - SH2 Domain Binding: ID50 of 2.2 µM (vs. 5.2 µM for Pmp) - Phosphatase Resistance: Complete stability in cellular environments This foundational building block is essential for developing selective PTP inhibitors and is available for immediate global shipping.

Molecular Formula C10H12F2NO5P
Molecular Weight 295.18 g/mol
CAS No. 188642-79-7
Cat. No. B071517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Phosphonodifluoromethyl)-L-phenylalanine
CAS188642-79-7
Synonyms4-(PHOSPHONODIFLUOROMETHYL)-L-PHENYLALANINE
Molecular FormulaC10H12F2NO5P
Molecular Weight295.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)P(=O)(O)O
InChIInChI=1S/C10H12F2NO5P/c11-10(12,19(16,17)18)7-3-1-6(2-4-7)5-8(13)9(14)15/h1-4,8H,5,13H2,(H,14,15)(H2,16,17,18)/t8-/m0/s1
InChIKeyHRDUMKHDIFUQGB-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

F2Pmp: Non-Hydrolyzable Phosphotyrosine Mimetic


4-(Phosphonodifluoromethyl)-L-phenylalanine (CAS 188642-79-7), commonly abbreviated as F2Pmp, is a non-hydrolyzable phosphotyrosine (pTyr) mimetic belonging to the phosphonate-containing amino acid class [1]. The compound serves as a critical building block in peptide synthesis and medicinal chemistry for studying protein-tyrosine phosphatase (PTP)-mediated signal transduction pathways [2]. Its defining structural feature—the difluorophosphonomethyl moiety—confers distinct physicochemical and biological properties that differentiate it from unfluorinated and monoanionic analogs.

Why F2Pmp Cannot Be Substituted


In-class phosphotyrosine mimetics cannot be simply interchanged without profound consequences for assay reproducibility and inhibitor potency. The difluoromethylene moiety in F2Pmp fundamentally alters phosphonate pKa2 and introduces fluorine-mediated hydrogen-bonding interactions with active-site residues that are absent in non-fluorinated analogs such as phosphonomethyl phenylalanine (Pmp) [1]. Direct comparative studies demonstrate that substitution of the –CF2– unit for –CH2– yields up to three orders of magnitude difference in PTP1B inhibitory potency, while monoanionic surrogates such as difluoromethylenesulfonic acid (F2Smp) exhibit 100- to 130-fold reduced efficacy relative to F2Pmp in matched peptide contexts [2][3]. Consequently, procurement decisions based solely on structural similarity or cost without consideration of these quantitative performance gaps will yield experimental outcomes that fail to replicate published findings or meet target engagement thresholds.

F2Pmp vs. Closest pTyr Analogs


PTP1B Inhibitory Potency: F2Pmp vs. Pmp

The difluoromethyl moiety in F2Pmp increases inhibitory potency of F2Pmp-containing peptides over matched Pmp-containing counterparts by 1000-fold toward protein tyrosine phosphatase PTP1 [1]. The enhanced affinity derives from fluorine atoms introducing hydrogen-bonding interactions analogous to the phosphate ester oxygen in native pTyr, a feature absent in the non-fluorinated Pmp analog [1].

PTP1B inhibition phosphatase inhibitor insulin signaling

PTP1B Inhibition: F2Pmp vs. Alternative Mimetic

In an extensive series of phosphotyrosyl mimetics evaluated in the EGFr-derived hexapeptide platform Ac-Asp-Ala-Asp-Xxx-Leu-amide, F2Pmp exhibited Ki = 0.2 µM for PTP1B inhibition, compared to Ki = 3.6 µM for the alternative mimetic 3-carboxy-4-carboxymethyloxyphenylalanine [1]. This 18-fold potency advantage within identical peptide context highlights F2Pmp as the more effective pTyr surrogate.

PTP1B inhibitor structure-activity relationship pTyr mimetic

PTP1B Inhibition: F2Pmp vs. F2Smp

Direct comparison of F2Pmp-bearing peptides with analogous F2Smp (difluoromethylenesulfonic acid)-bearing peptides reveals that F2Smp is 100- to 130-fold less effective as a pTyr mimetic than F2Pmp for PTP1B inhibition [1]. Specifically, peptide DADE(F2Smp)L-NH2 exhibited Ki = 3.4 µM, while its F2Pmp counterpart would be expected to show substantially lower Ki based on the 100- to 130-fold differential.

PTP1B inhibitor monoanionic mimetic phosphonate analog

SH2 Domain Binding: F2Pmp vs. Pmp

In cyclic hexameric peptides targeting the C-terminal SH2 domain of p85 phosphoinositol 3-kinase (PI 3-kinase), F2Pmp exhibited ID50 = 2.2 µM, outperforming Pmp (ID50 = 5.2 µM) by more than 2-fold, though both remained less potent than native pTyr (ID50 = 1.0 µM) [1]. This demonstrates F2Pmp's superior SH2 domain binding affinity among hydrolytically stable mimetics.

SH2 domain PI 3-kinase protein-protein interaction

SH2 Domain Affinity: F2Pmp vs. pTyr Peptides

F2Pmp-containing peptides bind to SH2 domains with high relative affinity ranging from 0.2- to 5-fold compared to analogous pTyr peptides, while conferring complete resistance to cellular phosphatases [1]. In contrast, native pTyr-containing peptides are rapidly dephosphorylated by endogenous phosphatases, limiting their utility in cellular assays.

SH2 domain phosphatase-resistant signal transduction

F2Pmp-Based Bisphosphonate Inhibitor Selectivity

Incorporation of two F2Pmp moieties into the peptidic bisphosphonate inhibitor BzN-EJJ-amide (N-Benzoyl-L-glutamyl-[F2Pmp]-[F2Pmp]-amide) yields a low nanomolar PTP1B inhibitor that shows selectivity over several protein tyrosine phosphatases, as confirmed by X-ray crystallography (PDB: 1LQF, 2.5 Å resolution) [1]. The second F2Pmp moiety binds near Arg47 in an unexpected orientation distinct from previously identified aryl phosphate binding modes.

PTP1B inhibitor bisphosphonate type 2 diabetes

F2Pmp Research and Procurement Applications


PTP1B Inhibitor Discovery and Structural Validation

F2Pmp is the pTyr mimetic of choice for PTP1B inhibitor development where Ki values below 1 µM are required. The compound's demonstrated Ki = 0.2 µM in EGFr-derived hexapeptide scaffolds [1] and its 1000-fold potency advantage over unfluorinated Pmp [2] make it essential for hit-to-lead optimization in type 2 diabetes and obesity research programs targeting PTP1B. The availability of high-resolution crystal structures (PDB 1LQF) containing F2Pmp moieties further supports rational structure-based design efforts that cannot be undertaken with alternative mimetics lacking such structural validation [3].

Phosphatase-Resistant SH2 Domain Probe Development

For researchers developing SH2 domain-binding probes intended for cellular or in vivo applications, F2Pmp provides the essential combination of high relative binding affinity (0.2- to 5-fold compared to native pTyr) and complete resistance to cellular phosphatase degradation [1]. This dual property—unmatched by either native pTyr (labile) or unfluorinated Pmp (ID50 = 5.2 µM vs. F2Pmp ID50 = 2.2 µM in p85 SH2 binding [2])—makes F2Pmp the only viable pTyr mimetic for experiments requiring sustained target engagement in phosphatase-rich cellular environments.

PTP Subtype Selectivity Profiling

Comparative analysis of PTP1, PTPα, and LAR inhibition by F2Pmp-containing peptides demonstrates that selective, tight-binding PTPase inhibitors can be developed through appropriate amino acid sequence context [1]. Procurement of F2Pmp enables construction of focused peptide libraries for systematic PTP subtype selectivity profiling, a strategy successfully employed to transform the general F2Pmp scaffold into a highly selective PTP-MEG2 inhibitor with therapeutic potential for type 2 diabetes [2]. Unfluorinated Pmp or monoanionic surrogates lack the baseline potency required for such selectivity optimization campaigns.

Non-Peptidyl PTP Inhibitor Scaffold Development

The high PTP affinity of the phosphonodifluoromethyl pharmacophore has enabled the preparation of small molecule inhibitors lacking any peptide component, as exemplified by 2-difluoromethylnaphthylphosphonic acid and its hydroxylated derivatives designed from PTP1B co-crystal structures [1]. Procurement of F2Pmp as the foundational building block allows medicinal chemistry teams to pursue monomeric inhibitor development, leveraging the 1000-fold potency enhancement provided by the difluoromethylene unit to achieve meaningful activity in simplified non-peptidic scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Phosphonodifluoromethyl)-L-phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.